

# Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Yomogin

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **(-)-Yomogin**, a sesquiterpene lactone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

**(-)-Yomogin**, with the molecular formula  $C_{15}H_{16}O_3$ , is a natural compound that has garnered attention for its potential biological activities, including its role in the regulation of inflammatory pathways.<sup>[1]</sup> Accurate identification of this molecule is paramount for advancing research into its therapeutic applications.

## Spectroscopic Data for the Identification of (-)-Yomogin

The structural elucidation of **(-)-Yomogin** relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from peer-reviewed literature to ensure accuracy and reliability for comparative purposes.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **(-)-Yomogin** provide a detailed map of

its atomic connectivity and stereochemistry.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(-)-Yomogin** ( $\text{CDCl}_3$ )

| Atom No. | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz |
|----------|------------------------------------|--------------|-----------------------------|
| 1        | 2.58                               | m            | 9.5                         |
| 2        | 2.05, 2.20                         | m            |                             |
| 3        | 2.65                               | m            |                             |
| 6        | 4.05                               | t            |                             |
| 8        | 1.85                               | m            |                             |
| 9        | 2.25, 2.50                         | m            |                             |
| 13       | 5.40, 6.15                         | s            |                             |
| 14       | 1.15                               | s            |                             |
| 15       | 1.80                               | s            |                             |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **(-)-Yomogin** ( $\text{CDCl}_3$ )

| Atom No. | Chemical Shift ( $\delta$ ) ppm |
|----------|---------------------------------|
| 1        | 48.5                            |
| 2        | 26.8                            |
| 3        | 35.5                            |
| 4        | 190.5                           |
| 5        | 138.8                           |
| 6        | 82.5                            |
| 7        | 140.2                           |
| 8        | 24.5                            |
| 9        | 40.8                            |
| 10       | 38.2                            |
| 11       | 139.2                           |
| 12       | 170.2                           |
| 13       | 120.5                           |
| 14       | 18.5                            |
| 15       | 10.8                            |

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **(-)-Yomogin** is characterized by the following absorption bands, indicative of its lactone and ketone moieties.

Table 3: FT-IR Spectroscopic Data for **(-)-Yomogin**

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment        |
|--------------------------------|------------------------------------|
| 1760                           | γ-Lactone C=O stretch              |
| 1660                           | α,β-Unsaturated ketone C=O stretch |
| 1640                           | C=C stretch                        |

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For **(-)-Yomogin**, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Table 4: Mass Spectrometry Data for **(-)-Yomogin**

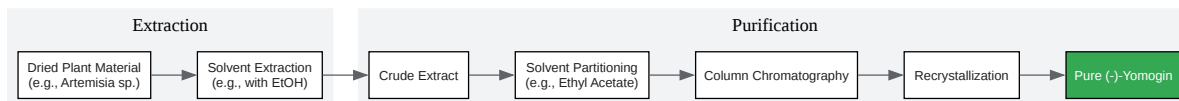
| Technique | Ion              | m/z      |
|-----------|------------------|----------|
| HR-EIMS   | [M] <sup>+</sup> | 244.1099 |

## Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of **(-)-Yomogin**.

### Isolation of **(-)-Yomogin**

**(-)-Yomogin** is typically isolated from plant sources, such as various species of the *Artemisia* genus. A general workflow for its isolation is depicted below.



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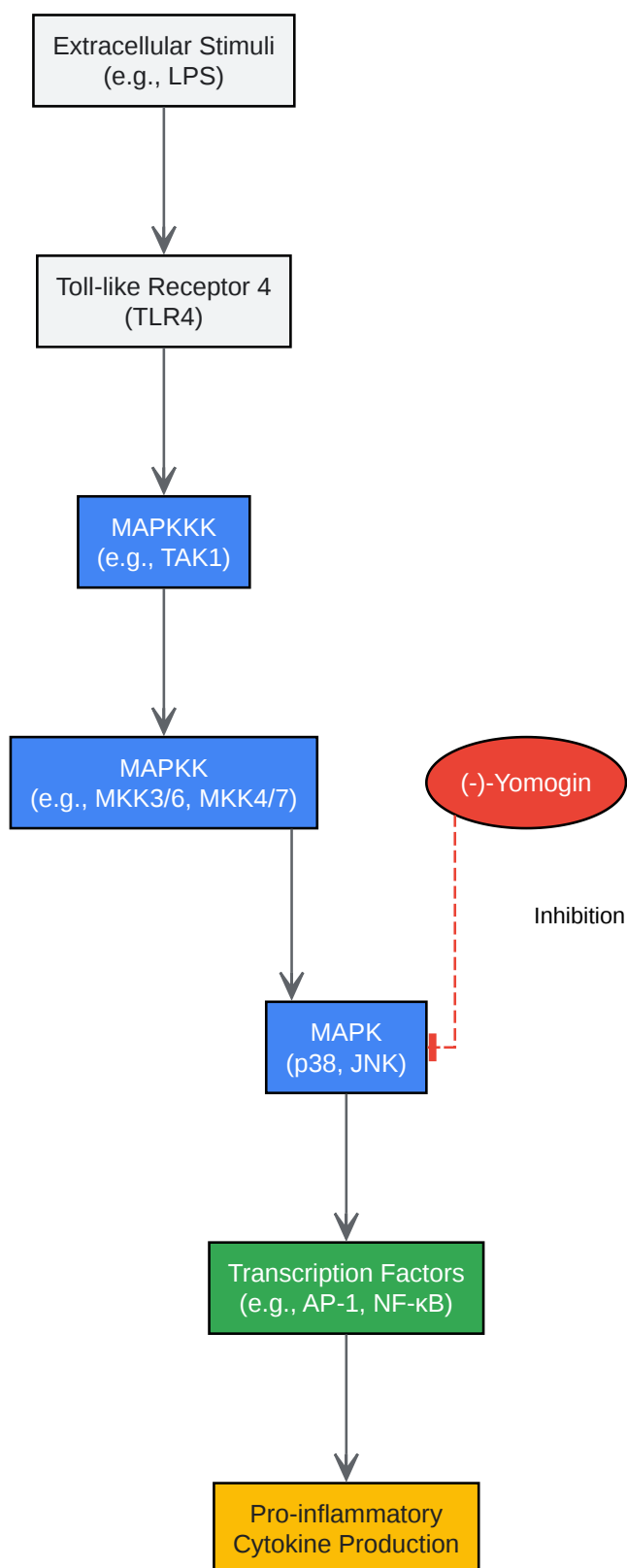
Figure 1: General workflow for the isolation of **(-)-Yomogin**.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or magnetic sector mass analyzer.

## Biological Context: MAPK Signaling Pathway

Recent studies have indicated that **(-)-Yomogin** may exert its biological effects, such as the inhibition of neuroinflammation, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this interaction is crucial for drug development professionals.



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Figure 2: Inhibition of the MAPK signaling pathway by (-)-Yomogin.

This guide serves as a foundational resource for the scientific community engaged in the study of **(-)-Yomogin**. The provided spectroscopic data and protocols are intended to facilitate its unambiguous identification, thereby supporting further research into its chemical properties and biological activities.

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## References

- 1. Yomogin | C<sub>15</sub>H<sub>16</sub>O<sub>3</sub> | CID 174865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)